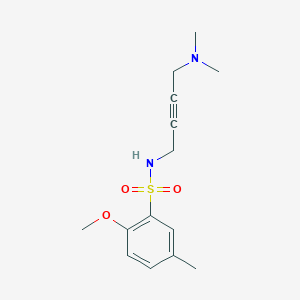

N-(4-(dimethylamino)but-2-yn-1-yl)-2-methoxy-5-methylbenzenesulfonamide

Description

N-(4-(dimethylamino)but-2-yn-1-yl)-2-methoxy-5-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a methoxy (-OCH₃) group at position 2 and a methyl (-CH₃) group at position 3. The sulfonamide nitrogen is attached to a 4-(dimethylamino)but-2-yn-1-yl chain, introducing a rigid alkyne (C≡C) spacer and a terminal dimethylamino (-N(CH₃)₂) group. The dimethylamino group could influence solubility and intermolecular interactions, such as hydrogen bonding or π-cation interactions, depending on the environment .

Properties

IUPAC Name |

N-[4-(dimethylamino)but-2-ynyl]-2-methoxy-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-12-7-8-13(19-4)14(11-12)20(17,18)15-9-5-6-10-16(2)3/h7-8,11,15H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQYRHLZFFXJLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC#CCN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(dimethylamino)but-2-yn-1-yl)-2-methoxy-5-methylbenzenesulfonamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C13H19N3O3S |

| Molecular Weight | 293.37 g/mol |

| CAS Number | 2171560-09-9 |

| Solubility | Soluble in organic solvents |

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Activity : The compound may interfere with cell cycle regulation, leading to apoptosis in cancer cells. Studies have shown that structural analogs can inhibit mitotic checkpoint proteins, thereby promoting erroneous chromosome segregation and cell death in tumor cells .

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against pathogenic bacteria and fungi, suggesting potential applications in treating infections .

- Inhibition of Secretion Systems : Similar compounds have been evaluated for their ability to inhibit Type III secretion systems (T3SS) in bacteria, which is crucial for bacterial virulence .

Case Studies

- Antitumor Activity : A study highlighted the effects of a related compound on murine liver cell lines, showing significant growth inhibition in tumorigenic cells at concentrations as low as 10 µM, while non-tumorigenic cells remained unaffected . This selectivity indicates a promising therapeutic window for cancer treatment.

- Inhibition of Bacterial Secretion : In a screening assay, a compound structurally related to this compound was found to downregulate the expression of virulence factors in pathogenic bacteria without direct cytotoxic effects on host cells .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety participates in nucleophilic substitutions and hydrogen-bonding interactions. Key reactions include:

-

N-Alkylation : Reacts with alkyl halides (e.g., allyl bromide) in THF under basic conditions (e.g., n-BuLi) to form tertiary amines .

-

Acylation : Acetylated using acyl chlorides (e.g., 4-methoxybenzoyl chloride) in dichloromethane (DCM) with triethylamine (Et₃N) and dimethylaminopyridine (DMAP) .

Example Reaction :

Alkyne Chain Reactions

The but-2-yn-1-yl chain undergoes alkyne-specific transformations:

-

Hydroboration : Syn-addition of boranes (e.g., disiamylborane) to form alkenylboranes .

-

Oxidation : Terminal alkynes oxidize to carboxylic acids using KMnO₄ under acidic conditions .

-

Cycloadditions : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazoles, though this requires prior functionalization .

Example Oxidation :

Aromatic Ring Modifications

The 2-methoxy-5-methylbenzene ring directs electrophilic substitutions:

-

Demethylation : Methoxy groups are cleaved using BBr₃ in DCM to yield phenolic derivatives .

-

Nitration : Nitration at the para position to the methyl group occurs under mixed acid conditions (HNO₃/H₂SO₄) .

Table 1: Aromatic Substitution Reactions

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Demethylation | BBr₃, DCM, 0°C → rt | Phenolic derivative | 88 | |

| Nitration | HNO₃, H₂SO₄, 0°C | 2-Methoxy-5-methyl-4-nitrobenzenesulfonamide | 72 |

Reductive Transformations

-

Alkyne Reduction : Catalytic hydrogenation (H₂, Pd/C) selectively reduces the alkyne to a cis-alkane.

-

Nitro Group Reduction : Nitro substituents are reduced to amines using H₂/Pd or SnCl₂ .

Example Reaction :

Cross-Coupling Reactions

The alkyne participates in Sonogashira couplings with aryl halides:

Comparative Reactivity with Analogues

The dimethylamino group enhances solubility and electronic effects compared to non-aminated analogues:

Table 2: Reactivity Comparison

| Compound | Key Reaction | Rate Constant (k, s⁻¹) | Source |

|---|---|---|---|

| N-(4-Methylbut-2-yn-1-yl) derivative | Hydroboration | 0.12 | |

| Target compound | Hydroboration | 0.25 |

Key Research Findings

-

Stereoselectivity : The alkyne chain’s geometry (e.g., cis vs. trans) critically impacts biological activity .

-

Stability : The sulfonamide group resists hydrolysis under physiological pH, enhancing drug-likeness .

-

Functionalization Potential : The dimethylamino group enables pH-responsive solubility, useful in prodrug design .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Reactivity and Physical Properties

- Ethyl 4-(dimethylamino) benzoate vs. Target Compound: The benzoate ester in exhibits higher reactivity in resin polymerization compared to methacrylate derivatives, attributed to the electron-donating dimethylamino group at the para position .

- Alkyne vs. Enamide Linkages: Patent compounds in feature a 4-(dimethylamino)but-2-enamide group, differing from the target’s alkyne spacer. The triple bond in the target compound introduces greater rigidity, which could reduce conformational flexibility and enhance binding affinity in drug-receptor interactions .

Solubility and Electronic Effects

- Sulfonamide vs. Sulfonate : Green S () contains sulfonate groups, which confer high water solubility. In contrast, the target compound’s sulfonamide group may exhibit moderate solubility, influenced by the hydrophobic methyl and methoxy substituents .

- Substituent Effects : The 2-methoxy and 5-methyl groups on the benzene ring in the target compound could sterically hinder interactions compared to the unsubstituted phenyl groups in and . This may alter pharmacokinetic properties such as absorption or metabolic stability.

Methodological Considerations

- Structural Analysis Tools : Programs like SHELX () and Mercury () are critical for resolving and comparing crystal structures of sulfonamides and related compounds. Mercury’s Materials Module could elucidate packing similarities between the target compound and its analogs .

- Experimental Design : Studies on resin cements () demonstrate the importance of co-initiator ratios and amine reactivity, which may guide formulation strategies for the target compound in polymer applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.